molecular formula C21H20F3N5O2 B11150165 3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one

3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11150165
M. Wt: 431.4 g/mol
InChI Key: RXGHAXZUNMWUQI-AWEZNQCLSA-N
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Description

3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the piperazine ring further enhances its potential for biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazinone Core: This step involves the cyclization of an appropriate precursor to form the benzotriazinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzotriazinone core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzotriazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific chemical properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the piperazine ring can interact with various receptors or enzymes. The benzotriazinone core may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-trifluoromethylphenyl)piperazine: This compound shares the piperazine ring and trifluoromethyl group but lacks the benzotriazinone core.

    Benzotriazinone derivatives: Compounds with similar benzotriazinone cores but different substituents.

Uniqueness

3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one is unique due to its combination of a trifluoromethyl group, piperazine ring, and benzotriazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H20F3N5O2

Molecular Weight

431.4 g/mol

IUPAC Name

3-[(2S)-1-oxo-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H20F3N5O2/c1-14(29-20(31)17-7-2-3-8-18(17)25-26-29)19(30)28-11-9-27(10-12-28)16-6-4-5-15(13-16)21(22,23)24/h2-8,13-14H,9-12H2,1H3/t14-/m0/s1

InChI Key

RXGHAXZUNMWUQI-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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